BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide to 3'-Methoxy-5'-
methylacetophenone: Properties, Synthesis, and
Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-(3-Methoxy-5-
Compound Name:
methylphenyl)ethanone
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Abstract: This document provides a comprehensive technical overview of 3'-Methoxy-5'-
methylacetophenone (CAS No. 5333-21-1), a substituted aromatic ketone of interest to
medicinal chemists and researchers in drug development. Due to the limited availability of
direct experimental data in public literature, this guide synthesizes information from closely
related structural analogs to present a predictive yet scientifically grounded profile. It covers
anticipated physicochemical properties, a detailed proposed synthetic protocol, expected
analytical signatures, and potential applications, serving as a foundational resource for
researchers intending to synthesize or utilize this compound.

Introduction: A Versatile but Undocumented
Building Block

3'-Methoxy-5'-methylacetophenone is a member of the acetophenone family, a class of
compounds widely recognized as crucial intermediates in the synthesis of fine chemicals and
active pharmaceutical ingredients (APIs).[1] Its structure, featuring a ketone, a methoxy ether,
and a methyl group on the aromatic ring, offers multiple points for chemical modification,
making it a potentially valuable scaffold in synthetic chemistry. The methoxy and acetyl groups,
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in particular, are common moieties in bioactive molecules, capable of influencing properties
such as receptor binding, solubility, and metabolic stability.[2]

Despite its potential, 3'-Methoxy-5'-methylacetophenone is not extensively documented in peer-
reviewed literature or commercial chemical databases. This guide aims to bridge that gap by
providing a robust, predictive analysis based on the well-characterized properties of its
constituent analogs: 3'-methoxyacetophenone and 3'-methylacetophenone. By understanding
these related structures, we can infer the likely characteristics of the target compound and
propose reliable methodologies for its synthesis and characterization.

Physicochemical and Safety Properties

The properties of 3'-Methoxy-5'-methylacetophenone can be estimated by referencing its
structural components. The data presented below is a synthesis of known values for analogous
compounds to provide a reliable starting point for experimental work.

Predicted Physicochemical Data

The following table summarizes the core chemical identifiers and predicted physical properties.
Predictions are derived from the known properties of 3'-methoxyacetophenone and 3'-
methylacetophenone.[3][4][5]
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Property Value | Description Source | Rationale
CAS Number 5333-21-1 Chemical Abstracts Service
Molecular Formula C10H1202 Calculated
Molecular Weight 164.20 g/mol Calculated
1-(3-methoxy-5-
IUPAC Name IUPAC Nomenclature
methylphenyl)ethan-1-one
Predicted: Colorless to pale Based on analogs like 3-
Appearance o
yellow liquid methoxyacetophenone.[4]
Interpolated from analogs (3-
methylacetophenone: 218-
Boiling Point Estimated: 230-245 °C 220°C, 3-
methoxyacetophenone: 239-
241°C[6]).
Interpolated from analogs (3-
) methylacetophenone: 0.986
) Estimated: ~1.04 g/mL at 25
Density oc g/mL, 3-
methoxyacetophenone: 1.09
g/mL[7]).
Predicted: Soluble in organic
B solvents (e.g., ethanol, General property of aromatic
Solubility )
acetone, THF), sparingly ketones.[6]
soluble in water.
Based on additive models from
. analogs (3-
XLogP3 Estimated: ~2.2

methylacetophenone: 2.3[5], 3-

methoxyacetophenone: 1.8[4]).

Inferred Safety & Handling Profile

A formal toxicological profile for 3'-Methoxy-5'-methylacetophenone is not available. However,
based on safety data for related aromatic ketones, the following precautions are advised.[7][8]
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» Hazard Classification (Predicted): May be harmful if swallowed (Acute Toxicity, Oral) and
may cause skin and eye irritation.[8] It is expected to be a combustible liquid.

e Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety
glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
inhalation of vapors and direct contact with skin and eyes. Keep away from heat, sparks, and
open flames.[10]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The
compound may be light-sensitive, similar to 3-methoxyacetophenone.[7]

e Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][10]

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable route to synthesize 3'-Methoxy-5'-
methylacetophenone is the Friedel-Crafts acylation of 3-methylanisole (1-methoxy-3-
methylbenzene). This electrophilic aromatic substitution directs the incoming acetyl group
primarily to the positions ortho and para to the activating methoxy group. Due to steric
hindrance from the adjacent methyl group, acylation is strongly favored at the C5 position (para
to the methoxy group), leading to the desired product.

Experimental Workflow Diagram
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Reaction Setup
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under reduced pressure.
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Caption: Friedel-Crafts acylation workflow for synthesizing 3'-Methoxy-5'-methylacetophenone.
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Detailed Step-by-Step Protocol

This protocol is a proposed method and should be adapted and optimized under appropriate
laboratory conditions.

o Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylanisole (1.0 eq) and anhydrous
dichloromethane (DCM, 100 mL).

e Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring.

o Catalyst Addition: Cautiously add anhydrous aluminum chloride (AICls, 1.2 eq) in small
portions over 15 minutes. The addition is exothermic; maintain the internal temperature
below 10 °C.

o Causality Note: AICIs is the Lewis acid catalyst that activates the acetyl chloride to form
the acylium ion electrophile, which is necessary for the aromatic substitution. Anhydrous
conditions are critical as water would decompose the catalyst.[11]

o Reagent Addition: Add acetyl chloride (1.1 eq) dropwise from the addition funnel over 30
minutes, ensuring the temperature remains between 0-5 °C.

» Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's
progress by Thin Layer Chromatography (TLC).

» Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench
the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and
concentrated hydrochloric acid (20 mL).

o Self-Validation Note: The acidic quench decomposes the aluminum chloride-ketone
complex, precipitating aluminum salts and liberating the product into the organic phase. A
successful quench is indicated by the dissolution of most solids and clear layer separation.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer twice with DCM (2 x 50 mL).
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e Washing: Combine all organic layers and wash sequentially with saturated sodium
bicarbonate (NaHCO:s) solution (1 x 50 mL) to neutralize any remaining acid, followed by
brine (1 x 50 mL).

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

 Purification: Purify the crude oil via vacuum distillation to obtain the final product as a
colorless to pale yellow liquid. Alternatively, for higher purity, silica gel column
chromatography can be used (eluent: hexane/ethyl acetate gradient).

Analytical Characterization (Anticipated Signhatures)

Structural verification of the synthesized 3'-Methoxy-5'-methylacetophenone is critical. The
following data represent the expected spectroscopic signatures based on established principles
and data from analogs.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Anticipated
Chemical Shift

(3, ppm)

Nucleus

Multiplicity

Assignment

Rationale

1H NMR ~7.0-7.2

s (or narrow m)

2H, Aromatic C2-
H, C6-H

Protons ortho to
the acetyl group
will be downfield.
The meta-
relationship
between them
might result in a
narrow multiplet
or apparent

singlet.

1H NMR ~6.8-7.0

s (or narrow t)

1H, Aromatic C4-
H

This proton is
ortho to the
methoxy and
methyl groups
and will be the
most upfield of
the aromatic

signals.

1H NMR ~3.85

3H, -OCHs

Typical chemical
shift for an aryl
methoxy group.
[13]

1H NMR ~2.60

3H, -COCHs

Typical chemical
shift for an aryl
acetyl methyl
group.[13][14]

1H NMR ~2.40

3H, Ar-CHs

Typical chemical
shift for an aryl
methyl group.[14]

13C NMR ~198

C=0

Characteristic

shift for a ketone
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carbonyl carbon.
[14]

13C NMR

~160

C-OCHs

Aromatic carbon
attached to the
electron-donating

methoxy group.

13C NMR

~139

Aromatic carbon
attached to the
methyl group.

13C NMR

~138

C-COCHs

Aromatic carbon
attached to the

acetyl group.

13C NMR

~122

C4-H

Aromatic CH

carbon.

13C NMR

~115

Co6-H

Aromatic CH
carbon, shielded

by ortho-methoxy
group.

13C NMR

~108

C2-H

Aromatic CH
carbon, shielded

by ortho-methoxy
group.

13C NMR

~55.5

-OCHs

Methoxy carbon.

13C NMR

~26.5

-COCHs

Acetyl methyl
carbon.[14]

13C NMR

~21.5

Ar-CHs

Aromatic methyl
carbon.[14]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

* IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption

bands.
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o ~1680 cm~1: Strong C=0 stretch (aryl ketone).
o ~1600, 1580 cm~1: C=C stretches (aromatic ring).
o ~1250, 1050 cm~1: C-O stretch (aryl ether).

o ~2950-3000 cm~1: C-H stretches (aliphatic and aromatic).

o Mass Spectrometry (EI-MS):
o Molecular lon (M*): m/z = 164.

o Key Fragments: A prominent peak at m/z = 149 ([M-CHs]*), corresponding to the loss of
the acetyl methyl group, is expected to be the base peak, similar to other acetophenones.
[5][15] Another significant fragment at m/z = 121 ([M-COCHs]*) from the loss of the entire
acetyl group may also be observed.

Potential Applications in Research and Drug
Discovery

Substituted acetophenones are foundational building blocks in medicinal chemistry, often
serving as precursors for more complex heterocyclic and polyfunctional molecules.[16]

» Synthesis of Chalcones and Flavonoids: 3'-Methoxy-5'-methylacetophenone can undergo
Claisen-Schmidt condensation with various aldehydes to produce chalcones. These a,3-
unsaturated ketones are precursors to flavonoids and pyrazoles, classes of compounds
known for a wide range of biological activities, including anti-inflammatory and anticancer
properties.[17]

e Mannich Base Synthesis: As a ketone with an alpha-methyl group, it can participate in
Mannich reactions to generate (3-amino ketones, which are important pharmacophores and
synthetic intermediates.[17]

» Scaffold for API Development: The presence of methoxy and methyl groups on the phenyl
ring provides handles for modifying lipophilicity and metabolic stability. The ketone can be
reduced to an alcohol, converted to an oxime, or used in reactions to build heterocyclic rings
(e.g., quinolines, pyrimidines), making it a versatile starting point for generating libraries of
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novel compounds for high-throughput screening.[18] The structural motifs are found in
natural products and synthetic compounds with demonstrated pharmacological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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